molecular formula C14H11N3 B7580570 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine

4-(1-Phenyl-1H-pyrazole-3-yl)pyridine

Cat. No.: B7580570
M. Wt: 221.26 g/mol
InChI Key: NFMUSZXKVNYWQQ-UHFFFAOYSA-N
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Description

4-(1-Phenyl-1H-pyrazole-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 1-phenyl-1H-pyrazole moiety. This structural motif is common in pharmaceuticals and materials science due to its ability to engage in hydrogen bonding and aromatic stacking .

Properties

IUPAC Name

4-(1-phenylpyrazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-2-4-13(5-3-1)17-11-8-14(16-17)12-6-9-15-10-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMUSZXKVNYWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling of Pyrazole Triflates

A robust approach involves the functionalization of 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde via Suzuki-Miyaura cross-coupling. The triflate group at position 3 of the pyrazole ring serves as an excellent leaving group for palladium-mediated arylations.

General Procedure :

  • Triflate Synthesis : Treatment of 1-phenyl-1H-pyrazol-3-ol with triflic anhydride (Tf₂O) and triethylamine (TEA) in dichloromethane yields the corresponding triflate.

  • Coupling Reaction : The triflate reacts with aryl boronic acids (e.g., phenylboronic acid) in 1,4-dioxane using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base.

Representative Example :
Coupling with 3-chlorophenylboronic acid affords 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in 82% yield.

Key Reaction Metrics :

Boronic AcidYield (%)Reaction Time (h)
Phenylboronic acid896
3-Thienylboronic acid788
4-CF₃-phenylboronic acid6512

Sonogashira and Heck Coupling for Alkyne/Alkene Incorporation

The triflate intermediate also participates in Sonogashira and Heck reactions to introduce ethynyl and ethenyl groups, respectively. For instance, coupling with phenylacetylene under Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, TEA) produces 3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in 75% yield. Similarly, Heck coupling with ethyl acrylate yields α,β-unsaturated esters, which are valuable for further cyclization.

Functional Group Transformations

Reduction of Carbonyl Groups

The aldehyde moiety in 3-substituted pyrazoles can be reduced to hydroxymethyl groups using NaBH₄ in methanol. For example, 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is converted to its corresponding alcohol in 90% yield.

Ammonia-Mediated Cyclization to Pyridopyrazoles

Treatment of 3-(phenylethynyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with ammonia at elevated temperatures (120°C) induces cyclization to pyrazolo[4,3-c]pyridine derivatives. This one-pot reaction proceeds via nucleophilic attack of ammonia on the alkyne, followed by annulation.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Pyrazole protons resonate as singlets at δ 8.7–8.9 ppm, while pyridyl protons appear as doublets at δ 7.2–8.6 ppm.

  • ¹³C NMR : The aldehyde carbon in 3-substituted pyrazoles is observed at δ 190–192 ppm, confirming successful formylation.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) of 4-(1-phenyl-1H-pyrazol-3-yl)pyridine derivatives shows molecular ion peaks consistent with their molecular weights (e.g., m/z 382 for compound 3c) .

Mechanism of Action

The mechanism of action of 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Crystallography

4-(1H-Pyrazol-3-yl)pyridine
  • Structure : Pyridine linked to pyrazole without a phenyl substituent.
  • Crystal Packing : Forms a co-crystal with terephthalic acid and water, stabilized by O–H⋯N and N–H⋯O hydrogen bonds. The pyridine and pyrazole rings are nearly coplanar (dihedral angle: 4.69°) .
  • Key Difference : The absence of a phenyl group reduces steric hindrance, favoring planar configurations and stronger intermolecular hydrogen bonds.
4-(Anthracen-9-yl)pyridine
  • Structure : Pyridine substituted with a bulky anthracene group.
  • Crystal Packing: Forms 1-D chains via C–H⋯π interactions and centrosymmetric dimers. The anthracene-pyridine dihedral angle is 71.64°, indicating significant non-planarity .
  • Key Difference : The anthracene group enhances π-π stacking but reduces solubility compared to phenyl-substituted analogs.
4-(3-Bromo-1H-pyrazol-1-yl)pyridine
  • Structure : Bromine substituent on the pyrazole ring.
  • Properties : Higher molecular weight (224.06 g/mol) and predicted boiling point (334.5°C) due to bromine’s polarizability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
4-(1-Phenyl-1H-pyrazole-3-yl)pyridine* C14H11N3 221.26 ~250–270 (estimated) Phenyl enhances lipophilicity
4-(1H-Pyrazol-3-yl)pyridine C8H7N3 145.16 Not reported Planar structure, hydrogen bonding
4-(Anthracen-9-yl)pyridine C19H13N 255.32 Not reported Bulky anthracene, π-π stacking
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C23H17ClN4 (example) ~466–545 268–287 Multiple substituents, high thermal stability
4-(3-Bromo-1H-pyrazol-1-yl)pyridine C8H6BrN3 224.06 Not reported Bromine increases polarity

*Estimated data based on structural analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1-Phenyl-1H-pyrazole-3-yl)pyridine, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, a reflux method using phenylhydrazine and ethanol/acetic acid (1:1) under controlled conditions yields high-purity product . Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and structural confirmation via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and IR spectroscopy (C=N stretch at ~1600 cm1 ^{-1}) .
Synthetic Method Conditions Yield Characterization
Reflux with phenylhydrazineEthanol/AcOH, 3 h, 80°C65–75%NMR, IR, HPLC
Microwave-assisted synthesisSolvent-free, 150°C, 20 min80–85%LC-MS, elemental analysis

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : Conduct in vitro assays against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates. For example:

  • Kinase Inhibition : Use ATP-binding assays with recombinant enzymes (IC50_{50} determination via dose-response curves).
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled ligands) to measure affinity (Ki_i) .
    • Key Controls : Include positive inhibitors (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR (surface plasmon resonance) .

Q. What spectroscopic techniques are critical for structural elucidation of pyrazole-pyridine hybrids?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm aromatic substitution patterns (e.g., pyrazole C3 vs. pyridine C4 connectivity).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C14_{14}H10_{10}FN3_{3}, [M+H]+^+ = 256.0881) .
  • X-ray Crystallography : For unambiguous confirmation of 3D geometry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins (e.g., kinase ATP-binding pockets).
  • QSAR Studies : Build regression models (e.g., CoMFA, CoMSIA) correlating substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity .
    • Case Study : shows conflicting antimicrobial activity between derivatives; docking can identify steric clashes or electronic mismatches in binding pockets.

Q. What strategies mitigate discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS standards for cytotoxicity.
  • Batch Reproducibility : Validate compound stability (e.g., HPLC before/after assays) and exclude degradation products .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers (e.g., conflicting IC50_{50} values due to cell line variability) .

Q. How can thermal stability and decomposition pathways be studied for this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates suitability for high-temperature reactions).
  • DSC (Differential Scanning Calorimetry) : Identify phase transitions and exothermic/endothermic events.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Q. What advanced synthetic methods enable regioselective modification of the pyrazole ring?

  • Methodological Answer :

  • Catalytic C–H Functionalization : Use Pd(OAc)2_2/ligand systems for cross-coupling at the pyrazole C4 position.
  • Microwave-Assisted Synthesis : Reduce reaction time for Suzuki-Miyaura couplings (e.g., 20 min vs. 12 h conventional) .
  • Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) groups to direct substitutions away from sensitive sites .

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